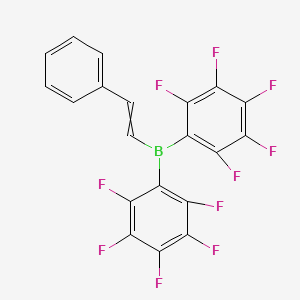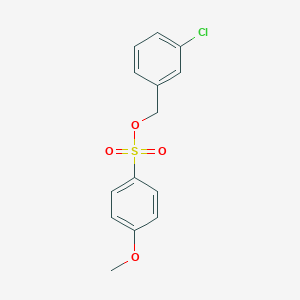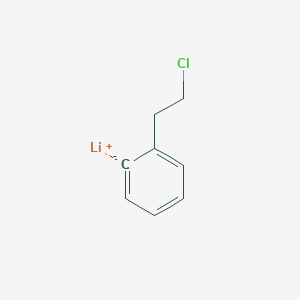
lithium;2-chloroethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-chloroethylbenzene is an organolithium compound that combines lithium with 2-chloroethylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium;2-chloroethylbenzene typically involves the reaction of 2-chloroethylbenzene with a lithium reagent. One common method is the reaction of 2-chloroethylbenzene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-chloroethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The chlorine atom in 2-chloroethylbenzene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Lithium;2-chloroethylbenzene has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of lithium;2-chloroethylbenzene involves its ability to act as a nucleophile or electrophile in chemical reactions. The lithium atom can coordinate with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;2-bromoethylbenzene
- Lithium;2-iodoethylbenzene
- Lithium;2-fluoroethylbenzene
Uniqueness
Lithium;2-chloroethylbenzene is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile reagent in organic synthesis. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
137092-46-7 |
|---|---|
Formule moléculaire |
C8H8ClLi |
Poids moléculaire |
146.6 g/mol |
Nom IUPAC |
lithium;2-chloroethylbenzene |
InChI |
InChI=1S/C8H8Cl.Li/c9-7-6-8-4-2-1-3-5-8;/h1-4H,6-7H2;/q-1;+1 |
Clé InChI |
UNNJEWSPACRCQP-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C([C-]=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
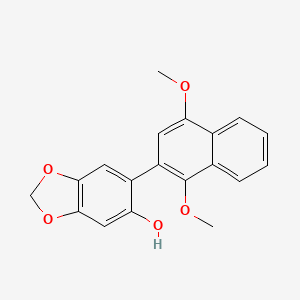
![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
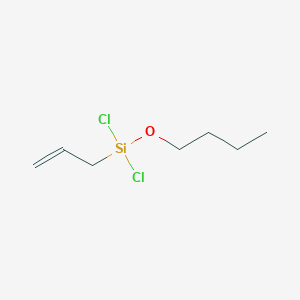

![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
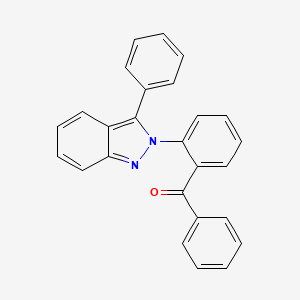
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
